6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Description
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (CAS: 438213-21-9) is a quinoline derivative with a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol. The compound features a quinoline core substituted with a methyl group at position 6, a 5-methylfuran-2-yl group at position 2, and a carboxylic acid moiety at position 2. It is stored under dry conditions at room temperature and is classified as an irritant (Hazard Statements: H302, H315, H319) .
Properties
IUPAC Name |
6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGXMLJWRBNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which utilizes substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts such as molecular iodine or nano ZnO . These reactions are typically carried out under mild conditions, avoiding the use of hazardous acids or bases.
For industrial production, the compound can be synthesized using scalable methods that ensure high yield and purity. These methods often involve the use of environmentally benign catalysts and solvent-free conditions to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinoline and furan derivatives.
Scientific Research Applications
Scientific Research Applications of 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
This compound is a quinoline derivative with the molecular formula and a molecular weight of 267.28 g/mol. This compound is utilized in diverse scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing more complex quinoline derivatives, useful in creating new materials and catalysts. The synthesis of this compound can be achieved through methods like the Friedländer synthesis, using substituted o-aminoacetophenone derivatives and enolisable ketones with catalysts such as molecular iodine or nano ZnO. For industrial production, scalable methods are employed to ensure high yield and purity, often using environmentally benign catalysts and solvent-free conditions to minimize waste and reduce environmental impact.
Biology
The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains. It is believed to exert its antimicrobial effects by inhibiting key enzymes and interfering with essential cellular processes in microorganisms. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 125 | >1000 |
| Escherichia coli | 125 | >1000 |
| Pseudomonas aeruginosa | >1000 | >1000 |
MIC refers to Minimum Inhibitory Concentrations, and MBC refers to Minimum Bactericidal Concentrations.
Medicine
Ongoing research explores the potential of this compound as a therapeutic agent, particularly in treating infectious diseases and cancer. Quinoline derivatives have displayed significant cytotoxic effects against rapidly dividing cells, such as A549 lung cancer cells. Derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like nitrofurantoin. The compound can preferentially suppress tumor cell growth while sparing normal fibroblast cells, which is critical for minimizing side effects in therapeutic applications.
Industry
This compound is used in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
- Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
- Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the quinoline core is substituted with different functional groups using reagents like halogens or alkylating agents.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting key enzymes or interfering with cellular processes essential for the survival and proliferation of microorganisms . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with DNA or protein synthesis machinery.
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-carboxylic Acid Derivatives
Quinoline-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects on Solubility : The furyl group in the target compound may enhance solubility in polar solvents compared to bulkier aryl groups like biphenyl or propylphenyl .
- Thermal Stability : Methoxy-substituted derivatives (e.g., 4b) exhibit higher melting points (~226–228°C), likely due to hydrogen bonding via the methoxy group .
- Synthetic Yields: Low yields (e.g., 13% for 4b) are common in methoxy-arylquinoline syntheses, whereas methyl esters (e.g., ) achieve higher yields via alkylation .
Biological Activity
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a methyl group and a furan moiety, contributes to its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties.
The compound is believed to exert its antimicrobial effects by inhibiting key enzymes and interfering with essential cellular processes in microorganisms. This mechanism is crucial for the survival and proliferation of bacteria, making it a candidate for further development as an antimicrobial agent.
Efficacy Against Bacterial Strains
In various studies, this compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been reported to be within effective ranges for several strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 125 | >1000 |
| Escherichia coli | 125 | >1000 |
| Pseudomonas aeruginosa | >1000 | >1000 |
These results indicate that while the compound is effective against certain strains like Staphylococcus aureus, its efficacy varies significantly across different types of bacteria .
Anticancer Activity
Beyond its antimicrobial properties, this compound has also been investigated for its anticancer potential.
In Vitro Studies
Preliminary studies have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds related to quinoline structures have displayed significant cytotoxic effects against rapidly dividing cells, such as A549 lung cancer cells. The IC50 values for these compounds are often lower than those of established chemotherapeutics, suggesting a strong potential for development .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like nitrofurantoin .
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing that it could preferentially suppress tumor cell growth while sparing normal fibroblast cells. This selectivity is critical for minimizing side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
